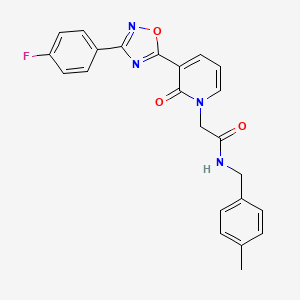

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

描述

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring conjugated with a 4-fluorophenyl group, a 2-oxopyridinone moiety, and an N-(4-methylbenzyl)acetamide side chain. The 1,2,4-oxadiazole scaffold is widely recognized for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide groups in drug design . The fluorine atom on the phenyl ring enhances lipophilicity and may influence binding affinity through electronic effects. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement and validation of crystallographic data .

属性

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKLVORZSFCTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.37 g/mol. Its structure features a fluorophenyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer properties. For instance:

- Structure-Activity Relationship (SAR) : The presence of the oxadiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. Compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cells, indicating potent activity .

- Case Study : A related compound with a similar structure was tested against A549 lung adenocarcinoma cells and demonstrated substantial growth inhibition, suggesting that modifications in the side chains can lead to improved efficacy .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has been well-documented:

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

- Experimental Results : Studies have shown that similar oxadiazole compounds exhibit minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The antifungal properties of oxadiazole derivatives are also noteworthy:

- Efficacy Against Fungi : Compounds with structural similarities have been tested against Candida albicans and other fungal strains, showing MIC values that suggest moderate to strong antifungal activity .

Data Summary Table

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds featuring oxadiazole moieties demonstrate significant anticancer properties. For example, derivatives of 1,2,4-oxadiazole have been synthesized and tested for their ability to inhibit tumor cell proliferation. The incorporation of the pyridine ring in our compound may enhance its interaction with biological targets involved in cancer pathways.

Antimicrobial Activity

Compounds similar to 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide have shown promising antibacterial and antifungal activities. The oxadiazole ring is known for its efficacy against various drug-resistant strains, making it a candidate for further exploration in antimicrobial drug development.

Neuropharmacological Effects

There is emerging evidence that oxadiazole-based compounds can exhibit anticonvulsant activity. The structural features of our compound may contribute to its potential as an anticonvulsant agent, warranting further investigation through in vivo studies.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to our target demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cell growth.

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives against clinical isolates revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The provided evidence highlights three pharmacopeial compounds (m, n, o) with distinct stereochemical and functional group variations. While direct comparative pharmacological or physicochemical data are unavailable in the provided sources, structural parallels and divergences can be analyzed (Table 1).

Table 1: Structural Comparison of Key Features

Key Observations:

Scaffold Differences: The target compound’s 1,2,4-oxadiazole core contrasts with the phenoxy acetamido hexane backbone of compounds m, n, and o. The pyrimidinone group in compounds m–o may engage in hydrogen bonding, whereas the 2-oxopyridinone in the target compound offers similar polarity but distinct geometry.

Substituent Effects: The 4-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to the 2,6-dimethylphenoxy groups in compounds m–o, which may prioritize peripheral target engagement. The N-(4-methylbenzyl)acetamide side chain in the target compound could enhance solubility relative to the bulkier hexane-linked moieties in compounds m–o.

Stereochemistry :

- Compounds m–o exhibit complex stereochemical configurations (e.g., R/S at multiple centers), suggesting tailored interactions with chiral biological targets. In contrast, the target compound’s achiral structure may simplify synthesis and reduce off-target effects.

Research Implications and Limitations

- Structural Insights : The SHELX system is critical for resolving stereochemical ambiguities in compounds like m–o, though its application to the target compound is inferred rather than explicitly documented.

- Data Gaps : The evidence lacks quantitative data (e.g., IC50, LogP, bioavailability) necessary for a rigorous comparative analysis. Further studies should prioritize assays comparing binding affinities for shared targets (e.g., kinases, GPCRs).

- Synthetic Complexity : The target compound’s lack of stereocenters may streamline manufacturing compared to compounds m–o, which require enantioselective synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。